1-(2-Chloropyridin-4-yl)piperidin-3-ol
Overview
Description
“1-(2-Chloropyridin-4-yl)piperidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)piperidin-3-ol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClC1=NC=CC(N(CCC2)CC2O)=N1
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 204.22 .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural characterization of compounds related to "1-(2-Chloropyridin-4-yl)piperidin-3-ol". For instance, research has detailed the synthesis and crystal structure of similar compounds, highlighting their crystal system, space group, and molecular interactions within the crystal lattice. Such detailed structural analyses provide essential insights into the potential reactivity and applications of these compounds in further scientific research (Li et al., 2015).
Biological Activity
Compounds structurally similar to "this compound" have been evaluated for their biological activities, including fungicidal and antiviral properties. The synthesis and bioactivity of compounds showcasing broad inhibitory activities against fungi at specific concentrations have been documented, emphasizing their potential utility in developing new antifungal and antiviral agents (Xue Si-jia, 2011).
Medicinal Chemistry Applications
The exploration of compounds related to "this compound" extends to their use in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. For example, the development of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives as potential stereoselective catalysts demonstrates the versatility of these compounds in synthetic organic chemistry and their potential implications in drug development (H. Tian et al., 2012).
Antimicrobial Activity
Research on new pyridine derivatives, including those structurally related to "this compound", has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These findings suggest the potential of these compounds in the development of new antimicrobial agents (N. Patel et al., 2011).
Safety and Hazards
Future Directions
Piperidine derivatives, such as “1-(2-Chloropyridin-4-yl)piperidin-3-ol”, have a wide range of biological activities and are a key category of nitrogen-bearing heterocyclic compounds. They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions could involve exploring its potential therapeutic applications.
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKUKKWNMUTTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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